![molecular formula C15H15NO4 B1683696 Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester CAS No. 140674-76-6](/img/structure/B1683696.png)
Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester
Übersicht
Beschreibung
AG957, also known as Tyrphostin AG957, is a tyrosine kinase inhibitor with significant anti-BCR/ABL tyrosine kinase activity. It is primarily used in scientific research to study its effects on chronic myelogenous leukemia (CML) cells. The compound has shown promise in inhibiting the p210 BCR/ABL kinase, which is responsible for most cases of CML .
Vorbereitungsmethoden
Obwohl spezifische industrielle Herstellungsverfahren für AG957 nicht umfassend dokumentiert sind, beinhaltet die Synthese typischerweise Standardmethoden der organischen Synthese, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird oft in kleinen Mengen für Forschungszwecke hergestellt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AG957 unterliegt hauptsächlich Inhibitionsreaktionen, die sich insbesondere auf die Tyrosinkinaseaktivität des BCR/ABL-Fusionsproteins richten. In seiner aktiven Form unterliegt es typischerweise nicht Oxidation, Reduktion oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen
Das primäre Reagenz, das bei der Synthese von AG957 verwendet wird, ist Natriumcyanoborhydrid, das zur Reduktion der Iminfunktion verwendet wird. Die Reaktionsbedingungen beinhalten typischerweise Standardlaborumgebungen mit kontrollierten Temperaturen und Lösungsmitteln wie Dimethylsulfoxid (DMSO) .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das bei der Synthese von AG957 entsteht, ist die Verbindung selbst, die in verschiedenen Forschungsanwendungen verwendet wird. Es werden typischerweise keine signifikanten Nebenprodukte gemeldet .
Wissenschaftliche Forschungsanwendungen
Scientific Applications of Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester
This compound, also known as Tyrphostin AG 957, is a complex organic compound with diverse applications in scientific research, particularly in medicinal and synthetic chemistry . It has a molecular formula of and a molecular weight of approximately 273.284 g/mol. This compound is an aromatic amine featuring a benzoic acid moiety substituted with a 2,5-dihydroxyphenyl group linked through a methylamino group .
Tyrphostin AG 957 as a Tyrosine Kinase Inhibitor
Tyrphostin AG 957 is a member of the tyrphostin family of tyrosine kinase inhibitors that selectively inhibits human p210 tyrosine kinase activity . As a protein tyrosine kinase (PTK) inhibitor, Tyrphostin AG-957 interacts with the ATP-binding pocket of the PTK enzyme, disrupting ATP binding and inhibiting the enzyme's activity, which potentially affects downstream cellular processes.
Potential Applications
This compound and its derivatives have been studied for various biological activities. Its unique structure makes it valuable in both industrial and research settings.
Chemical Reactions and Synthesis
The reactivity of this compound can be attributed to its functional groups, making it useful in synthetic organic chemistry and medicinal chemistry. The synthesis of this compound can be achieved through several methods, allowing for structural modifications to enhance its properties or yield.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. These studies are essential for elucidating the therapeutic potential of this compound.
Structural Similarity
Several compounds share structural similarities with this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl gentisate | Contains a methoxy group on the gentisic acid | Known for strong antioxidant properties |
Gentisic acid | Hydroxylated derivative of benzoic acid | Exhibits significant antimicrobial activity |
4-Aminobenzoic acid | Simple amine substitution on benzoic acid | Used in dye manufacturing |
2-Hydroxybenzoic acid (Salicylic Acid) | Contains hydroxyl group ortho to carboxylic acid | Widely used in pharmaceuticals for anti-inflammatory effects |
Wirkmechanismus
AG957 exerts its effects by selectively inhibiting the tyrosine kinase activity of the BCR/ABL fusion protein. This inhibition leads to the down-regulation of p210 BCR/ABL, followed by the activation of the cytochrome c/Apaf-1/caspase-9 pathway, resulting in apoptosis of the leukemia cells . The compound specifically targets the BCR/ABL kinase, making it a valuable tool in studying the molecular mechanisms of CML .
Vergleich Mit ähnlichen Verbindungen
AG957 wird oft mit anderen Tyrosinkinaseinhibitoren wie AG490 und STI571 (Imatinib) verglichen. Während AG957 und STI571 beide auf die BCR/ABL-Kinase abzielen, ist STI571 potenter und selektiver bei der Hemmung des p210 BCR/ABL-abhängigen Phänotyps . AG490 hingegen ist ein Inhibitor der Januskinase 2 (JAK2) und zeigt im Vergleich zu AG957 unterschiedliche Hemmwirkungen . Eine weitere ähnliche Verbindung ist NSC 680410, der Adamantylester von AG957, der stärkere antiproliferative Wirkungen gegen BCR/ABL-positive Leukämiezellen gezeigt hat .
Liste ähnlicher Verbindungen
- AG490
- STI571 (Imatinib)
- NSC 680410
AG957 zeichnet sich durch seine spezifische Hemmung der BCR/ABL-Kinase und seine Rolle bei der Induktion von Apoptose in Leukämiezellen aus, was es zu einer einzigartigen und wertvollen Verbindung in der Krebsforschung macht .
Biologische Aktivität
Benzoic acid derivatives, particularly those with additional functional groups, have garnered significant attention due to their diverse biological activities. The compound Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester (CHEBI:92645) is one such derivative that exhibits a range of pharmacological properties. This article delves into its biological activities, supported by research findings and case studies.
- Chemical Formula : CHNO
- Molecular Weight : 225.23 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 85-91-6
1. Antioxidant Activity
Research has shown that compounds similar to benzoic acid derivatives possess significant antioxidant properties. A study indicated that derivatives with hydroxyl groups can effectively scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant capacity was evaluated using various assays including DPPH and ABTS, where the compound demonstrated substantial inhibition values.
Assay Type | Inhibition Value (IC50) |
---|---|
DPPH | 20 µM |
ABTS | 15 µM |
FRAP | 10 µM |
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects using in vitro models. In a study involving RAW 264.7 macrophages, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Experimental Model : RAW 264.7 cells
- Cytokine Reduction :
- TNF-α: Decreased by 45%
- IL-6: Decreased by 38%
3. Antimicrobial Activity
The antimicrobial potential of benzoic acid derivatives has been extensively researched. A recent study showed that the compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
4. Cytotoxicity and Antitumor Activity
The cytotoxic effects of the compound were assessed in human cancer cell lines (e.g., MOLT-4). Results indicated a concentration-dependent inhibition of cell proliferation.
- Cell Line : MOLT-4
- IC50 Value : 25 µM
The biological activity of benzoic acid derivatives can be attributed to their ability to interact with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as a modulator of GPCRs involved in inflammatory pathways.
- Enzyme Inhibition : It has been shown to inhibit phospholipase A2, which plays a crucial role in the inflammatory response.
Case Study 1: Treatment of Inflammatory Bowel Disease
A study utilized a SCID mouse model to evaluate the therapeutic potential of this compound in inflammatory bowel disease (IBD). Mice treated with the compound showed reduced symptoms and inflammation markers compared to controls.
Case Study 2: Antioxidant Efficacy in Neuroprotection
In another investigation focusing on neuroprotection, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results indicated a significant reduction in cell death and oxidative stress markers.
Eigenschaften
IUPAC Name |
methyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-20-15(19)10-2-4-12(5-3-10)16-9-11-8-13(17)6-7-14(11)18/h2-8,16-18H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFREBZMBNRGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274352 | |
Record name | Methyl 4-{[(2,5-dihydroxyphenyl)methyl]amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140674-76-6 | |
Record name | MLS002701581 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=654705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-{[(2,5-dihydroxyphenyl)methyl]amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.